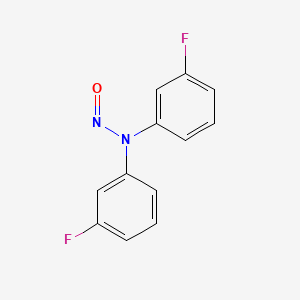
N,N-Bis(3-fluorophenyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3-fluorophenyl)nitrous amide is a chemical compound belonging to the class of nitrosamides. Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis(3-fluorophenyl)nitrous amide can be synthesized through the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction involves a nucleophilic attack by the carboxamide on the nitrosyl cation, followed by the elimination of a proton to form the nitrosamide .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(3-fluorophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex compounds.
Aplicaciones Científicas De Investigación
N,N-Bis(3-fluorophenyl)nitrous amide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Mecanismo De Acción
The mechanism of action of N,N-Bis(3-fluorophenyl)nitrous amide involves the formation of reactive electrophilic species that can alkylate nucleophilic sites on DNA and proteins . This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include guanine-cytosine centers in DNA, which are particularly susceptible to alkylation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Bis(3-fluorophenyl)nitrous amide include other nitrosamides such as N-nitrosoureas, N-nitrosoguanidines, and N-nitrosocarbamates . These compounds share the common feature of a nitroso group bonded to the nitrogen of an amide or similar functional group.
Uniqueness
This compound is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
60253-43-2 |
|---|---|
Fórmula molecular |
C12H8F2N2O |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
N,N-bis(3-fluorophenyl)nitrous amide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-3-1-5-11(7-9)16(15-17)12-6-2-4-10(14)8-12/h1-8H |
Clave InChI |
OINZLBILCCBMHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N(C2=CC(=CC=C2)F)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



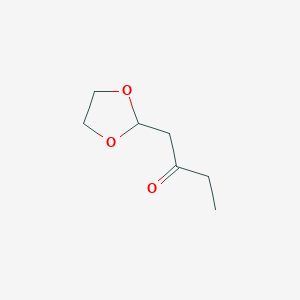
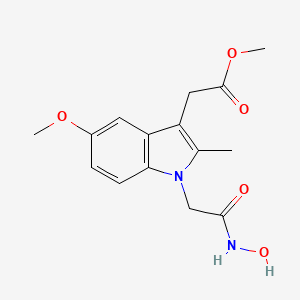
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
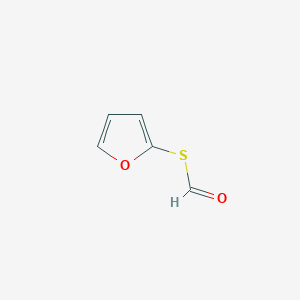
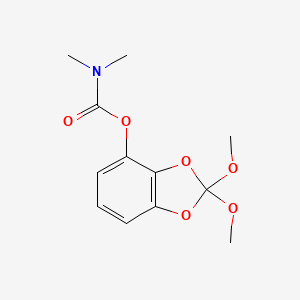
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)


![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

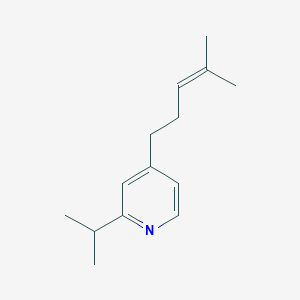
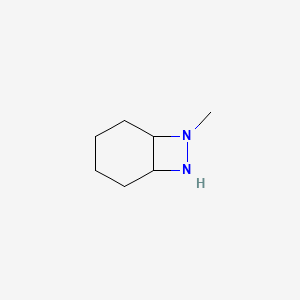
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
